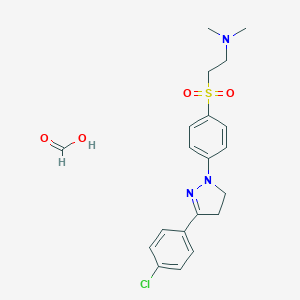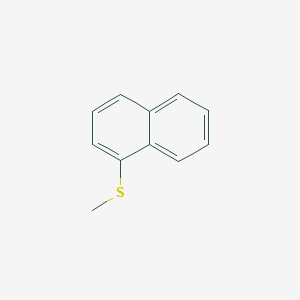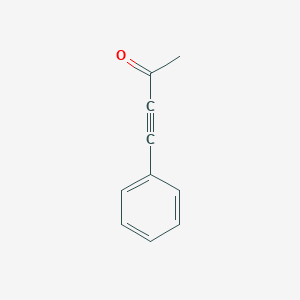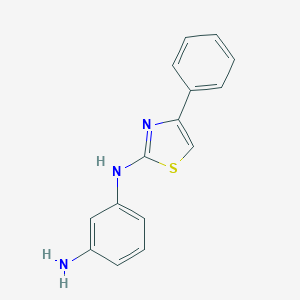
7-ヒドロキシ-2-オキソ-2H-クロメン-3-カルボン酸エチル
概要
説明
YZ9 is a potent inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells. By inhibiting PFKFB3, YZ9 can suppress glycolysis and potentially inhibit the growth of cancer cells .
科学的研究の応用
YZ9 has a wide range of scientific research applications, including:
Chemistry: YZ9 is used as a tool compound to study the regulation of glycolysis and the role of PFKFB3 in metabolic pathways.
Biology: YZ9 is employed in cell biology research to investigate the effects of glycolysis inhibition on cell proliferation and survival.
Medicine: YZ9 has potential therapeutic applications in cancer treatment due to its ability to inhibit glycolysis and suppress tumor growth.
Industry: YZ9 can be used in the development of new drugs targeting metabolic pathways in cancer cells
作用機序
YZ9 exerts its effects by inhibiting the enzyme PFKFB3. This enzyme is responsible for the production of fructose-2,6-bisphosphate, a potent activator of glycolysis. By inhibiting PFKFB3, YZ9 reduces the levels of fructose-2,6-bisphosphate, thereby suppressing glycolysis. This leads to a decrease in the energy supply for cancer cells, ultimately inhibiting their growth and proliferation .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
YZ9 can be synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves the formation of a coumarin derivative, which is then modified to produce YZ9. The key steps include:
Formation of the coumarin core: This is typically achieved through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid.
Modification of the coumarin core: The coumarin core is then subjected to various chemical modifications, including esterification and hydroxylation, to produce YZ9
Industrial Production Methods
While specific industrial production methods for YZ9 are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes .
化学反応の分析
Types of Reactions
YZ9 undergoes several types of chemical reactions, including:
Oxidation: YZ9 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert YZ9 into reduced forms with different functional groups.
Substitution: YZ9 can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of YZ9 can produce hydroxylated derivatives, while reduction can yield alcohols or amines .
類似化合物との比較
Similar Compounds
N4A: An initial lead compound for PFKFB3 inhibition, with lower potency compared to YZ9.
YN1: A derivative of N4A with improved potency, but still less effective than YZ9
Uniqueness of YZ9
YZ9 stands out due to its high potency as a PFKFB3 inhibitor, with an IC50 value of 0.183 µM. It acts as a competitive inhibitor against fructose-6-phosphate with a Ki of 0.094 µM. Additionally, YZ9 has been shown to inhibit the growth of HeLa cells with a GI50 value of 2.7 µM, making it a highly effective compound for research and potential therapeutic applications .
特性
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDBZQIWIJQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209761 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6093-71-6 | |
| Record name | Ethyl 7-hydroxycoumarin-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carbethoxy-7-hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CARBETHOXYUMBELIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X538NC636R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate?
A1: The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate reveals crucial information about the compound's intermolecular interactions. X-ray crystallography studies [] show that the molecule exists in a planar conformation, except for the carboxylate group. The crystal packing is characterized by a supramolecular array formed through hydrogen bonds involving the organic molecule, water molecules, and intermolecular C-H···O=C contacts. These interactions, described by graph-set descriptors like R2(8)4, R2(6)1, R4(20)4, and C(5) motifs, contribute to the overall stability of the crystal lattice. The presence of π-π interactions further reinforces the hydrogen bond network.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




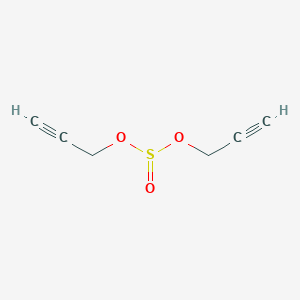

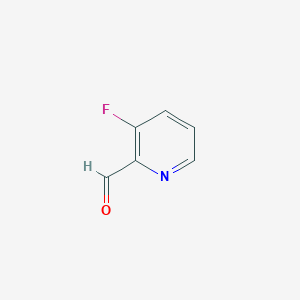



![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

